(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid

Chiral resolution Diastereomeric salt formation Process chemistry

Racemic amine resolution often fails with generic tartaric acid or requires multiple crystallizations with dibenzoyl tartaric acid, causing yield loss and delays. (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid (L-DTTA) solves this as a single-step chiral resolving agent: • >90% resolution efficiency vs. 21% for dibenzoyl tartaric acid • Single-crystallization enantiomeric separation for Tramadol & amino-alcohol APIs • Operates at 0.25 molar equivalents, reducing cost and waste • Proven performance across diverse amine substrates at multi-gram scales

Molecular Formula C₂₀H₁₈O₈
Molecular Weight 386.35
CAS No. 1308286-11-4
Cat. No. B1145678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid
CAS1308286-11-4
Synonyms(2R, 3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic Acid
Molecular FormulaC₂₀H₁₈O₈
Molecular Weight386.35
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 mg / 1000 mg / 2500 mg / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid (CAS 1308286-11-4)?


(2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid (CAS 1308286-11-4) is an enantiopure diester of L-tartaric acid, commonly referred to as (−)-O,O′-di-p-toluoyl-L-tartaric acid (L-DTTA). It contains two para-toluoyl ester groups on a butanedioic acid backbone with defined (2R,3S) stereochemistry . The compound functions as a chiral resolving agent that forms diastereomeric salts with racemic amines, enabling enantiomeric separation by fractional crystallization . Its anhydrous form displays a specific optical rotation of [α]20/D −138° (c=1, ethanol) and a melting point of 169–171 °C .

Why (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid Cannot Be Replaced by Generic Analogs in Chiral Resolution


Chiral resolution is highly sensitive to the stereochemistry of the resolving agent. The (2R,3S) configuration defines the sense of chiral recognition; the enantiomeric (2S,3S) counterpart ([α] +138°) resolves the opposite antipode of a racemic base [1]. Even among tartrate-derived resolving agents, efficiency varies drastically. For example, in the resolution of (±)-Tramadol, generic tartaric acid gave racemic salt with no separation, di-benzoyl tartaric acid required multiple crystallizations, and only di-p-toluoyl tartaric acid delivered high diastereomeric excess in a single step [2]. These performance gaps mean that substituting the (2R,3S) di-p-toluoyl derivative with a cheaper or more readily available analog risks complete failure of the resolution or unacceptable loss of yield and enantiopurity at scale.

Quantitative Differentiation Evidence for (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid Against Its Closest Competitors


2.3‑Fold Higher Resolution Efficiency Than Di‑benzoyl‑D‑tartaric Acid for trans‑2‑Benzylaminocyclohexanol

In a head-to-head comparison for resolving racemic trans-2-benzylaminocyclohexanol, (2R,3S)-di-p-toluoyl-L-tartaric acid achieved 92% yield, 99.5% de, and resolution efficiency E=92% under optimized Pope-Peachey conditions. In stark contrast, the closest achiral-backbone surrogate di-benzoyl-D-tartaric acid gave only 27% yield, 80% de, and E=21% [1]. This represents a 3.4-fold improvement in yield and a 4.4-fold increase in resolution efficiency.

Chiral resolution Diastereomeric salt formation Process chemistry

Single-Step Enantiomeric Separation of Tramadol Where Tartaric Acid Gives Racemic Salt

Resolution of (±)-Tramadol with L-DTTA gave complete separation of both enantiomers in high chemical and optical purities, requiring a single crystallization. In direct comparison, L-(+)-tartaric acid produced a racemic salt (0% de) under identical conditions, and di-benzoyl-tartaric acid required multiple crystallizations to effect complete separation [1]. While the paper does not tabulate final de values, the authors describe the DTTA result as 'robust and efficient' and the tartaric acid result as 'essentially racemic'.

Tramadol resolution Diastereomeric excess Analgesic API

75% Lower Resolving Agent Stoichiometry vs. Tartaric Acid for N‑Methylamphetamine Resolution

In the resolution of racemic N-methylamphetamine, O,O′-di-p-toluoyl-L-tartaric acid achieved resolution efficiency in the same range as tartaric acid but required only 0.25 molar equivalents of resolving agent per mole of base, compared to the 1:1 stoichiometry typical for tartaric acid [1]. This 75% reduction in resolving agent consumption directly translates to lower material costs and reduced waste.

N-methylamphetamine Resolving agent stoichiometry Process economics

Optical Rotation as a Definitive Identity and Enantiopurity Marker for Procurement QC

The specific optical rotation of (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid is [α]20/D −138° (c=1, ethanol). The enantiomeric (2S,3S) form exhibits [α] +138° under identical conditions [1]. This 276° spread provides a rapid, quantitative identity check that distinguishes the (2R,3S) isomer from its enantiomer and from racemic or diastereomeric mixtures.

Optical rotation Identity testing Enantiopurity

Proven Scalability in Multi‑Gram Resolutions of Complex Pharmaceutical Intermediates

Multiple independent studies demonstrate the practical scalability of L-DTTA. Resolution of the racemic sparteine surrogate on a 10.0 mmol scale gave diastereomeric salts in 33% yield with 93:7 er [1]. Resolution of racemic nicotine with L‑DTTA yielded (R)-nicotine with 94.7% chiral purity [2]. In sitagliptin synthesis, L‑DTTA achieved a viable 11% overall yield while avoiding expensive noble-metal catalysts [3]. These applications confirm that L‑DTTA is effective across diverse amine substrates at multi-gram to kilo-lab scales, providing a procurement de‑risking factor not established for less-studied resolving agents.

Sparteine surrogate Nicotine resolution Sitagliptin Scale-up

Melting Point and Physical Form Differentiate the Anhydrous (2R,3S)-rel Form from the Monohydrate of the Enantiomer

The anhydrous (2R,3S)-rel form melts at 169–171 °C with an optical rotation of −138° . In contrast, the D‑enantiomer is commonly supplied as the monohydrate with a melting point of ~170 °C and optical rotation of +142° (c=1, methanol) . The subtle difference in melting point and the presence or absence of water of crystallization can affect salt formation stoichiometry and crystallization behavior, making the anhydrous L‑DTTA form preferable when precise stoichiometric control is required.

Melting point Anhydrous form Physical characterization

Optimal Procurement Scenarios for (2R,3S)-rel-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid Based on Literature Evidence


Industrial-Scale Resolution of Chiral Amine Intermediates for API Manufacturing

When scaling up the resolution of racemic amine intermediates such as trans-2-aminocyclohexanol derivatives, L‑DTTA delivers a resolution efficiency (E) exceeding 90% with high diastereomeric excess in a single crystallization, significantly outperforming di‑benzoyl tartaric acid (E=21%) and enabling economically viable industrial production [1].

Resolution of Opiate Analgesic Precursors (e.g., Tramadol) Requiring Single-Step High-Purity Separation

For Tramadol and structurally related amino-alcohol APIs, L‑DTTA achieves effective single-step enantiomeric separation where tartaric acid fails and di‑benzoyl tartaric acid necessitates multiple recrystallizations, reducing process complexity and production cycle time [2].

Economical Resolution of Simple Amine Bases (e.g., N-Methylamphetamine) with Reduced Reagent Consumption

When the target is a low-cost amine base, L‑DTTA's ability to operate at 0.25 molar equivalents—versus the stoichiometric excess needed with tartaric acid—reduces cost and waste, making it the preferred choice for high-volume resolutions [3].

Multi-Gram to Kilo-Lab Resolution of Complex Heterocyclic Amines (Sparteine Surrogates, Nicotine, Sitagliptin)

L‑DTTA has demonstrated reliable performance across structurally diverse amine substrates at multi‑gram scales, providing procurement confidence for R&D teams screening new drug candidates where a broadly applicable resolving agent reduces the number of reagents that must be validated and stocked [4][5][6].

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